1-(3-Bromo-4-fluorophenyl)ethanol
CAS No.: 900175-01-1
Cat. No.: VC6089229
Molecular Formula: C8H8BrFO
Molecular Weight: 219.053
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900175-01-1 |
|---|---|
| Molecular Formula | C8H8BrFO |
| Molecular Weight | 219.053 |
| IUPAC Name | 1-(3-bromo-4-fluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 |
| Standard InChI Key | TWIOVUXOLMANJU-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)F)Br)O |
Introduction
Structural Characteristics and Molecular Properties
Atomic Composition and Stereochemistry
The compound’s IUPAC name, 1-(3-bromo-4-fluorophenyl)ethanol, reflects its substitution pattern: a benzene ring with bromine (Br) at position 3, fluorine (F) at position 4, and an ethanol (-CHCHOH) group at position 1. The chiral center at the ethanol-bearing carbon (C1) gives rise to enantiomeric forms, with the (1S)-stereoisomer documented in PubChemLite (CID 25324469) . The SMILES notation C[C@@H](C1=CC(=C(C=C1)F)Br)O explicitly denotes this stereochemistry .
Table 1: Key Molecular Descriptors
Spectroscopic and Chromatographic Data
The compound’s structural features are corroborated by spectroscopic predictions. High-resolution mass spectrometry (HRMS) calculates an exact mass of 217.974 Da , while its predicted collision cross-section (CCS) varies between 137.9 Ų for the [M+H]+ adduct and 143.6 Ų for the [M+NH4]+ adduct . These metrics are critical for liquid chromatography–mass spectrometry (LC-MS) identification in complex matrices.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves reducing 3-bromo-4-fluorobenzaldehyde using sodium borohydride () in methanol or ethanol at ambient temperatures. This method, described in the Bristol-Myers Squibb patent (US2007/3539 A1), achieves yields exceeding 95% . The reaction mechanism proceeds via nucleophilic attack of borohydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol.
Table 2: Synthetic Conditions for 1-(3-Bromo-4-fluorophenyl)ethanol
| Parameter | Detail | Source |
|---|---|---|
| Starting Material | 3-Bromo-4-fluorobenzaldehyde | |
| Reducing Agent | ||
| Solvent | Methanol/Ethanol | |
| Temperature | 20–25°C | |
| Reaction Time | 2–4 hours | |
| Yield | >95% |
Scalable Production Methods
For industrial applications, catalytic hydrogenation offers superior efficiency. Using palladium on carbon () under pressure (1–3 atm), the aldehyde group is selectively reduced to alcohol without affecting the aromatic halogens. This method minimizes byproduct formation and aligns with green chemistry principles by avoiding stoichiometric reductants.
Physicochemical and Stability Profiles
Solubility and Partitioning Behavior
The compound’s logP value of 2.64 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate over water. This property facilitates its use in liquid-liquid extraction during purification. Experimental solubility data remain limited, but analogous bromo-fluoro alcohols exhibit solubility ranges of 5–10 mg/mL in DMSO.
Thermal and Oxidative Stability
While melting and boiling points are unreported, the presence of electron-withdrawing halogens (Br, F) enhances thermal stability compared to non-halogenated analogs. Accelerated stability studies under ICH guidelines (40°C/75% RH) are warranted to assess degradation pathways, particularly oxidation of the ethanol moiety to the corresponding ketone.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
1-(3-Bromo-4-fluorophenyl)ethanol serves as a precursor to kinase inhibitors and protease antagonists. The Bristol-Myers Squibb patent highlights its utility in synthesizing pyrrolotriazine derivatives with antiviral activity . Subsequent functionalization—such as Mitsunobu reactions to install ether linkages or oxidations to ketones—enables diversification of the pharmacophore.
Structure-Activity Relationship (SAR) Contributions
The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances metabolic stability through bond inertness. These features are exploited in optimizing drug candidates’ bioavailability and target engagement.
Future Research Directions
Expanding Synthetic Methodologies
Developing enantioselective reductions using chiral catalysts (e.g., CBS reduction) could provide access to optically pure (1S)- and (1R)-isomers for stereochemical studies .
Biological Screening
Prioritizing in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) and viral proteases could uncover novel therapeutic applications. Computational docking studies using the compound’s 3D structure (PubChem CID 25324469) may identify potential protein targets.
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